![molecular formula C20H24N2O2 B1613376 3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-78-0](/img/structure/B1613376.png)
3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a heterocyclic organic compound . Its IUPAC name is (3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone .
Molecular Structure Analysis
The molecular formula of this compound is C20H24N2O2 . Its molecular weight is 324.42 . The canonical SMILES structure is CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC .Physical And Chemical Properties Analysis
The boiling point of this compound is 482.1ºC at 760 mmHg . Its flash point is 245.4ºC . The density is 1.122g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a compound closely related to 3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone, is widely used as a UV filter in sunscreens. Research on rat and human liver microsomes has shown that BP-3 metabolites exhibit varying degrees of estrogenic and anti-androgenic activities. These findings are significant for understanding the endocrine-disrupting potential of benzophenone derivatives (Watanabe et al., 2015).
Reproductive Toxicity
Studies on humans and animals have indicated that high levels of BP-3 exposure are linked to changes in birth weight, gestational age, and reproductive functions. This research suggests a potential impact on the reproductive system, possibly due to altered estrogen and testosterone balance caused by the endocrine-disrupting effects of benzophenone-3 (Ghazipura et al., 2017).
Oxidation in Water Treatment
Research into the oxidation of BP-3 by aqueous ferrate(VI) has shown promising results for removing hydroxylated benzophenone derivatives in water. This study is crucial for environmental and water treatment applications, addressing the widespread presence of benzophenone compounds in aquatic environments (Yang & Ying, 2013).
Toxicity Assessment in Environmental Studies
A study on the toxicity of UV filters like benzophenone-3 on marine organisms highlights the environmental impact of these compounds. The study evaluated the effect on different trophic levels, including autotrophs and heterotrophs, providing insights into the ecological effects of benzophenone derivatives (Thorel et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 could be potential target hub genes for similar compounds .
Biochemical Pathways
The compound may affect various tumor pathways .
Result of Action
The compound may exhibit antitumor activity . In particular, similar compounds have shown strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells .
properties
IUPAC Name |
(3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIASZDEUZRVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643860 | |
Record name | (3-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898782-78-0 | |
Record name | Methanone, (3-methoxyphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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